molecular formula C11H13I2NO3 B1604597 3,5-Diiodo-L-tyrosine ethyl ester CAS No. 35591-33-4

3,5-Diiodo-L-tyrosine ethyl ester

Cat. No.: B1604597
CAS No.: 35591-33-4
M. Wt: 461.03 g/mol
InChI Key: SQXBQMHYZIZTER-UHFFFAOYSA-N
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Description

3,5-Diiodo-L-tyrosine ethyl ester: is a derivative of L-tyrosine, an amino acid that plays a crucial role in protein synthesis. This compound is characterized by the presence of two iodine atoms attached to the aromatic ring of the tyrosine molecule, and an ethyl ester group attached to the carboxyl group. The addition of iodine atoms significantly alters the chemical and biological properties of the molecule, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diiodo-L-tyrosine ethyl ester typically involves the iodination of L-tyrosine followed by esterification. One common method involves the nitration of L-tyrosine, followed by N-acetylation and esterification to produce 3,5-dinitro-N-acetyl-L-tyrosine ethyl ester. This intermediate is then subjected to hydrogenation to form a diamine, which is subsequently iodinated to yield the final product .

Industrial Production Methods: Industrial production of this compound often involves the use of copper complexes and iodonium iodide intermediates to ensure high purity and yield. The process typically includes steps such as demethylation and hydroiodic acid treatment to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: 3,5-Diiodo-L-tyrosine ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound back to its amine form.

    Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

Chemistry: In chemistry, 3,5-Diiodo-L-tyrosine ethyl ester is used as a precursor in the synthesis of more complex molecules, including thyroid hormones and their analogs. It serves as an intermediate in various organic synthesis reactions .

Biology: In biological research, this compound is used to study the effects of iodination on amino acids and proteins. It helps in understanding the role of iodine in biological systems and the synthesis of thyroid hormones .

Medicine: Medically, this compound is investigated for its potential use in thyroid hormone replacement therapies and the treatment of thyroid-related disorders. It is also used in the development of diagnostic agents for thyroid function tests .

Industry: In the industrial sector, this compound is utilized in the production of iodinated contrast agents for medical imaging and as a reagent in various chemical manufacturing processes .

Mechanism of Action

The mechanism of action of 3,5-Diiodo-L-tyrosine ethyl ester involves its interaction with thyroid hormone receptors and other molecular targets. The compound can mimic the effects of natural thyroid hormones by binding to these receptors and modulating gene expression. This interaction influences various metabolic pathways, including those involved in energy expenditure and lipid metabolism .

Comparison with Similar Compounds

    3,5-Diiodo-L-tyrosine: A closely related compound with similar iodination but without the ethyl ester group.

    Levothyroxine: A synthetic form of the thyroid hormone thyroxine, used in the treatment of hypothyroidism.

    Triiodothyronine: Another thyroid hormone analog with three iodine atoms.

Uniqueness: 3,5-Diiodo-L-tyrosine ethyl ester is unique due to its specific iodination pattern and the presence of an ethyl ester group, which enhances its lipophilicity and potentially alters its biological activity compared to other iodinated tyrosine derivatives .

Properties

IUPAC Name

ethyl 2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13I2NO3/c1-2-17-11(16)9(14)5-6-3-7(12)10(15)8(13)4-6/h3-4,9,15H,2,5,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQXBQMHYZIZTER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC(=C(C(=C1)I)O)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13I2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35591-33-4
Record name NSC88066
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88066
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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